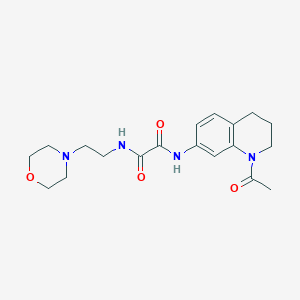![molecular formula C15H14N2O3 B2895142 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one CAS No. 2034377-74-5](/img/structure/B2895142.png)
3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GSK-3 inhibitor, which is an enzyme that plays a crucial role in the regulation of various cellular processes, such as glycogen metabolism, cell proliferation, and apoptosis.
科学的研究の応用
Heterocyclic Compound Synthesis
Research demonstrates the utility of related compounds as key intermediates in synthesizing a wide variety of heterocyclic structures. For example, one study detailed the efficient regiospecific annulation of heterocycles, showcasing the versatility of certain compounds in creating novel heterocyclic frameworks with potential application in medicinal chemistry and material sciences (Sarvesh Kumar, H. Ila, H. Junjappa, 2007). Another investigation focused on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, highlighting the potential for generating biologically active molecules (M. Badr, M. M. Aly, A. Fahmy, M. E. Mansour, 1981).
Antimicrobial Activities
Further studies explore the antimicrobial properties of synthesized compounds, indicating the research's implications for drug development. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities shed light on the potential therapeutic uses of these compounds (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).
Photophysical Properties
The investigation into the photophysical properties of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, offers insights into the material sciences, potentially impacting the development of new optical materials (Petr P. Petrovskii, O. Tomashenko, M. Novikov, A. Khlebnikov, H. Stoeckli-Evans, 2017).
Novel Synthesis Methods
The development of new and convenient methods for preparing heterocyclic compounds, such as the preparation of 2-substituted quinazolines, illustrates the ongoing innovation in synthetic organic chemistry. This research not only expands the toolbox of synthetic chemists but also paves the way for creating new molecules with potential application in various scientific fields (J. V. Eynde, J. Godin, A. Mayence, A. Maquestiau, E. Anders, 1993).
作用機序
Target of Action
The primary target of 3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and is implicated in a variety of mental, cognitive, metabolic, neurological, and neurodegenerative disorders .
Mode of Action
This compound acts as a modulator of TAAR1 It interacts with the receptor, influencing its activity and modulating the signaling pathways it controls
Biochemical Pathways
The modulation of TAAR1 by this compound affects various biochemical pathways. TAAR1 is known to influence several neurotransmitter systems, including dopamine, serotonin, and norepinephrine . By modulating TAAR1 activity, this compound can potentially impact these neurotransmitter systems and their associated physiological functions.
Result of Action
The modulation of TAAR1 by this compound can have various molecular and cellular effects, depending on the specific context. Given TAAR1’s role in neurotransmitter regulation, these effects could potentially include changes in neurotransmitter levels, alterations in neuronal signaling, and impacts on cognitive and neurological function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with TAAR1. Additionally, individual variations in factors like genetics and metabolism can also influence the compound’s effects .
特性
IUPAC Name |
3-(3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-12(5-3-7-16-14)15(19)17-8-9-20-13-6-2-1-4-11(13)10-17/h1-7H,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYUNLGYBFJTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(ethyl(m-tolyl)amino)propyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2895059.png)
![4-Chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2895062.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2895064.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2895071.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2895073.png)



![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
![(1R,5S)-3-methoxy-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2895081.png)
![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2895082.png)